molecular formula C7H7Cl2N B030944 2,6-Dichloro-3-methylaniline CAS No. 64063-37-2

2,6-Dichloro-3-methylaniline

Cat. No.: B030944
CAS No.: 64063-37-2
M. Wt: 176.04 g/mol
InChI Key: AYVZXDFCFQSWJD-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-methylaniline is an organic compound with the molecular formula C7H7Cl2N . It is a derivative of aniline, where two chlorine atoms are substituted at the 2nd and 6th positions, and a methyl group is substituted at the 3rd position on the benzene ring. This compound is known for its applications in various chemical syntheses and industrial processes.

Mechanism of Action

Target of Action

2,6-Dichloro-3-methylaniline is a biochemical compound used in proteomics research . The primary targets of this compound are DNA gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them key targets in the development of antibacterial agents .

Mode of Action

The compound exhibits unique allosteric modulator properties, enabling it to bind to distinct sites on a single protein and change its functions . It has shown to inhibit population growth in certain bacteria by binding to DNA gyrase and topoisomerase IV enzymes . This binding interferes with the enzymes’ ability to manipulate the structure of DNA, thereby inhibiting DNA replication and bacterial growth .

Biochemical Pathways

It is known that the compound interferes with the dna replication process in bacteria by targeting dna gyrase and topoisomerase iv enzymes . This disruption can lead to the cessation of bacterial growth and proliferation .

Pharmacokinetics

It’s known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth . By binding to and inhibiting the function of DNA gyrase and topoisomerase IV enzymes, the compound prevents these bacteria from replicating their DNA and proliferating .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid inhalation . It’s also recommended to avoid dust formation and contact with skin and eyes . Furthermore, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . These precautions help ensure the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

2,6-Dichloro-3-methylaniline has been found to interact with enzymes such as DNA gyrase and topoisomerase IV . By binding to these enzymes, this compound can inhibit population growth in certain bacteria . The nature of these interactions is likely due to the unique structure of the compound, which allows it to fit into the active sites of these enzymes and disrupt their normal function.

Cellular Effects

The effects of this compound on cells are largely due to its interactions with these enzymes. By inhibiting DNA gyrase and topoisomerase IV, this compound can disrupt DNA replication and transcription processes, leading to inhibited bacterial growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to enzymes and disrupting their normal function. For example, when this compound binds to DNA gyrase and topoisomerase IV, it prevents these enzymes from carrying out their role in DNA replication and transcription . This leads to a disruption in these processes and ultimately inhibits bacterial growth.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichloro-3-methylaniline can be synthesized through several methods. One common method involves the nitration of 2,6-dichlorotoluene, followed by reduction of the nitro group to an amine. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems are common in industrial production to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-methylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form 2,6-dichloro-3-methylcyclohexylamine.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 2,6-Dichloro-3-methylcyclohexylamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2,6-Dichloro-3-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of various medicinal compounds.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Comparison with Similar Compounds

  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison: 2,6-Dichloro-3-methylaniline is unique due to the specific positions of its chlorine and methyl substituents, which influence its chemical reactivity and physical properties. Compared to other dichloroanilines, it may exhibit different reactivity patterns in substitution reactions and have distinct applications in chemical synthesis and industrial processes.

Properties

IUPAC Name

2,6-dichloro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVZXDFCFQSWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044710
Record name 2,6-Dichloro-3-methylaniline
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Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

64063-37-2
Record name 2,6-Dichloro-3-methylaniline
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Record name 2,6-Dichloro-3-methylaniline
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Record name Benzenamine, 2,6-dichloro-3-methyl-
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Record name 2,6-Dichloro-3-methylaniline
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Record name 2,6-dichloro-m-toluidine
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Record name 2,6-DICHLORO-3-METHYLANILINE
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Synthesis routes and methods I

Procedure details

N-(2,6-Dichloro-3-methylphenyl)acetamide (22 g) was suspended in HCl (5.0 N, 100 mL), H2O (300 mL) and propanol (or AcOH, 20-50 mL). The mixture was refluxed for several hr after which the solution was cooled, chloride (3×200 mL). The organic extractions were combined, washed with water, dried over MgSP4, and concentrated to give 16 g of product as a low melting solid (m.p. 36°-38° C.). 1H NMR (CCl4) δ6.97 (d, 9.0), 6.46 (d, 9.0 Hz, 1H), 2.28 (s, 3H, CH3)
Quantity
22 g
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Reaction Step One
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300 mL
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0 (± 1) mol
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reactant
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200 mL
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100 mL
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Synthesis routes and methods II

Procedure details

9.1 g (0.05 mol) of 5-amino-3-chlorosulfonyl-1,2,4-triazole (83.7% purity) are added in portions under argon over 1 hour to a melt of 22 g (0.125 mol) of 2,6-dichloro-3-methylaniline heated to 120° C. and stirred, and the suspension is stirred for 90 minutes at this temperature. After a similar work-up to example 1, 14.8 g (99.0% purity) of 2,6-dichloro-3-methylaniline and 13.5 g (90.8% purity) of 5-amino-N-(2,6-dichloro-3-methylphenyl)-1,2,4-triazole-3-sulfonamide are obtained. The theoretical yield is found to be 90.9%, and based on unrecovered aniline the yield is 98.1% of theory.
Quantity
9.1 g
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reactant
Reaction Step One
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22 g
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

4.4 g (0.025 mol) of 2,6-dichloro-3-methylaniline are heated to 110° C., 1.8 g (0.01 mol) of 5-amino-3-chlorosulfonyl-1,2,4-triazole are added under argon and the suspension is stirred for 90 minutes at this temperature. After work-up similar to example 1, 3.1 g (99.4% purity) of 2,6-dichloro-3-methylaniline and 1.81 g (95.3% purity) of 5-amino-N-(2,6-dichloro-3-methylphenyl)-1,2,4-triazole-3-sulfonamide are obtained. The theoretical yield is found to be 56.2%, and based on unrecovered aniline the yield is 76.1% of the theory.
Quantity
4.4 g
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reactant
Reaction Step One
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1.8 g
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Customer
Q & A

Q1: What are the common synthetic approaches for producing 2,6-Dichloro-3-methylaniline?

A1: Two primary synthetic routes have been developed for this compound, both offering improved yields compared to earlier methods [, ]. The first process focuses on achieving high yields and is particularly suitable for large-scale production []. The second method, while also yielding high-purity this compound (over 99.4%), utilizes a multi-step approach starting with 3-methylaniline and involves acetylation, chlorination, and hydrolysis reactions []. This method, while efficient, may be more suitable for laboratory-scale synthesis.

Q2: How is the presence of this compound determined in complex mixtures like crude oil distillates?

A2: Gas chromatography coupled with an electron capture detector (GC-ECD) is a highly sensitive technique used to identify and quantify this compound within complex mixtures such as crude oil distillates []. This method is particularly effective due to the compound's chlorine atoms, which provide a strong response with the electron capture detector. This approach enables researchers to accurately assess the presence and concentration of this compound in diverse samples.

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